molecular formula C7H4BrFN2O B2951789 5-Bromo-6-fluoro-2,3-dihydro-1H-1,3-benzodiazol-2-one CAS No. 1388063-36-2

5-Bromo-6-fluoro-2,3-dihydro-1H-1,3-benzodiazol-2-one

Cat. No.: B2951789
CAS No.: 1388063-36-2
M. Wt: 231.024
InChI Key: CNMPDOHZIMAEHD-UHFFFAOYSA-N
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Description

5-Bromo-6-fluoro-2,3-dihydro-1H-1,3-benzodiazol-2-one is a heterocyclic compound with the molecular formula C7H4BrFN2O. It is a derivative of benzodiazole, featuring bromine and fluorine substituents on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-fluoro-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of 2-amino-5-bromo-6-fluorobenzamide with a suitable reagent, such as phosgene or triphosgene, to form the benzodiazole ring . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-fluoro-2,3-dihydro-1H-1,3-benzodiazol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of different oxidation states of the compound .

Scientific Research Applications

5-Bromo-6-fluoro-2,3-dihydro-1H-1,3-benzodiazol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-6-fluoro-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-6-fluoro-2,3-dihydro-1H-1,3-benzodiazol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine and fluorine substituents makes it a valuable compound for various research applications .

Properties

IUPAC Name

5-bromo-6-fluoro-1,3-dihydrobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2O/c8-3-1-5-6(2-4(3)9)11-7(12)10-5/h1-2H,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMPDOHZIMAEHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)Br)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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